

Application Notes and Protocols: In Vivo Studies of Adamantane Derivatives in Animal Models

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Compound of Interest			
Compound Name:	1-(Acetyl-d3)adamantane		
Cat. No.:	B15294557	Get Quote	

Disclaimer: As of the latest literature search, specific in vivo studies utilizing **1-(Acetyl-d3)adamantane** in animal models are not publicly available. The following application notes and protocols are a comprehensive guide based on established methodologies for structurally similar adamantane derivatives. These protocols are intended to serve as a foundational framework for researchers and drug development professionals designing in vivo studies for novel adamantane compounds.

Introduction to Adamantane Derivatives in Drug Development

Adamantane is a unique, rigid, and lipophilic tricyclic alkane. Its scaffold has been successfully incorporated into numerous approved drugs for a variety of therapeutic areas, including antiviral, antidiabetic, and neurological applications. The adamantyl moiety can improve the pharmacokinetic and pharmacodynamic properties of a drug by enhancing its metabolic stability and tissue distribution. The deuteration of molecules, such as in **1-(Acetyl-d3)adamantane**, is a common strategy to alter metabolic pathways and improve pharmacokinetic profiles, often leading to increased drug exposure.

These notes provide an overview of the common in vivo models and experimental protocols used to assess the efficacy, pharmacokinetics, and safety of adamantane derivatives.

Efficacy Studies in Animal Models



The choice of animal model is dictated by the therapeutic indication. Based on the literature for various adamantane derivatives, the following models are commonly employed.

Antiviral Efficacy (Influenza Model)

This protocol is adapted from studies on rimantadine and other adamantane-based antiviral agents.[1][2]

Objective: To evaluate the antiviral efficacy of an adamantane derivative against influenza virus infection in a murine model.

Animal Model:

Species: BALB/c mice

Age: 6-8 weeks

· Sex: Female

Experimental Protocol:

- Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C,
 50 ± 10% humidity) with ad libitum access to food and water for at least 7 days.
- Virus Inoculation: Anesthetize mice with isoflurane and intranasally inoculate with a nonlethal (for viral titer studies) or lethal (for survival studies) dose of influenza A virus (e.g., A/California/04/2009 (H1N1)pdm09).
- Drug Administration:
 - Route: Oral gavage is common for adamantane derivatives due to good oral bioavailability.
 [1][2]
 - Dosing Regimen: Administer the test compound (e.g., 1-(Acetyl-d3)adamantane) at various doses (e.g., 10, 20, 50 mg/kg/day) starting 4 hours before infection and continuing for 5-7 days. A vehicle control group and a positive control group (e.g., oseltamivir) should be included.



• Endpoint Monitoring:

- Survival: Monitor and record survival daily for 14-21 days.
- Body Weight: Record body weight daily as an indicator of morbidity.
- Viral Titer: On day 3 or 5 post-infection, euthanize a subset of animals, collect lung tissue, and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells.

Data Presentation:

Group	Dose (mg/kg/day)	Survival Rate (%)	Mean Day to Death (MDD)	Mean Body Weight Loss (%)	Lung Viral Titer (log10 TCID50/g)
Vehicle Control	-	10	8.5	25	6.5
Test Compound	10	60	12.1	12	4.2
Test Compound	20	80	>14	8	3.1
Test Compound	50	100	>14	5	2.5
Positive Control	20	100	>14	6	2.8

Metabolic Disease (Type 2 Diabetes Model)

This protocol is based on studies of dipeptidyl peptidase IV (DPP-IV) inhibitors and soluble epoxide hydrolase (sEH) inhibitors containing an adamantane moiety.[3][4][5]

Objective: To assess the anti-hyperglycemic effects of an adamantane derivative in a rodent model of type 2 diabetes.



Animal Model:

• Species: Zucker diabetic fatty (ZDF) rats or diet-induced obese (DIO) mice.

• Age: 8-10 weeks

Experimental Protocol:

- Model Induction (for DIO mice): Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat)
 for 8-12 weeks to induce obesity and insulin resistance.
- Drug Administration:
 - Route: Oral gavage.
 - Dosing Regimen: Administer the test compound daily for 2-4 weeks.
- Oral Glucose Tolerance Test (OGTT):
 - Fast animals overnight (12-16 hours).
 - Administer the final dose of the test compound.
 - 30-60 minutes later, administer a glucose bolus (2 g/kg) via oral gavage.
 - Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
 - Measure blood glucose levels using a glucometer.
- Endpoint Analysis: Calculate the area under the curve (AUC) for the OGTT to quantify the effect on glucose excursion.

Data Presentation:



Group	Dose (mg/kg/day)	Fasting Blood Glucose (mg/dL)	OGTT AUC (mg/dL*min)
Vehicle Control	-	180 ± 15	30,000 ± 2500
Test Compound	5	165 ± 12	25,000 ± 2000
Test Compound	15	140 ± 10	21,000 ± 1800
Positive Control (e.g., Sitagliptin)	10	135 ± 11	20,500 ± 1700

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of **1-(Acetyl-d3)adamantane**, including its absorption, distribution, metabolism, and excretion (ADME). The deuterated acetyl group can be used as a tracer in mass spectrometry-based analyses.

Animal Model:

- Species: Sprague-Dawley rats or Cynomolgus monkeys.
- ** cannulation:** Jugular vein cannulation for serial blood sampling is recommended.

Experimental Protocol:

- Dosing:
 - Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) to determine key PK parameters like clearance and volume of distribution.
 - Oral (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral bioavailability.
- Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.



• Bioanalysis:

- Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of 1-(Acetyl-d3)adamantane and its potential non-deuterated metabolites in plasma. The mass shift due to the deuterium atoms allows for precise differentiation from endogenous compounds and non-deuterated metabolites.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

Parameter	IV (1 mg/kg)	PO (10 mg/kg)
Cmax (ng/mL)	150 ± 25	450 ± 60
Tmax (h)	0.08	1.5
AUC(0-inf) (ng*h/mL)	350 ± 40	3800 ± 450
T1/2 (h)	4.5 ± 0.8	4.8 ± 0.9
CL (L/h/kg)	2.8 ± 0.3	-
Vdss (L/kg)	12.5 ± 2.1	-
F (%)	-	92 ± 10

Toxicology Studies

Objective: To evaluate the safety profile and determine the potential toxicity of the adamantane derivative.

Protocol: A standard acute oral toxicity study can be performed according to OECD Guideline 423.

Animal Model:

Species: Wistar rats



• Sex: Female (typically more sensitive)

Experimental Protocol:

- Dosing: Administer a single oral dose of the test compound at sequential dose levels (e.g., 5, 50, 300, 2000 mg/kg) to a small number of animals (3 per group).
- Observation: Observe animals for clinical signs of toxicity and mortality for 14 days. Pay close attention to changes in skin, fur, eyes, and behavior.
- Body Weight: Record body weight prior to dosing and on days 7 and 14.
- Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
- LD50 Estimation: Based on the observed mortality, estimate the acute oral LD50 (Lethal Dose, 50%).

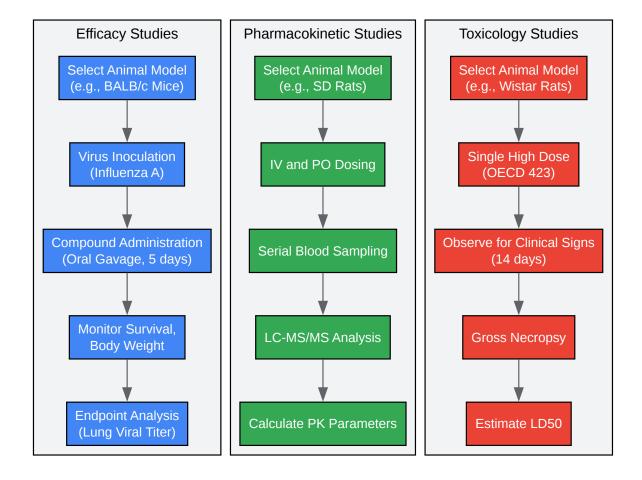
Data Presentation:

Dose (mg/kg)	Number of Animals	Clinical Signs	Mortality (within 14 days)
Vehicle	3	None	0/3
300	3	None	0/3
2000	3	Lethargy, piloerection (resolved by 48h)	0/3
5000 (limit dose)	3	Severe lethargy, ataxia	1/3

Conclusion: The LD50 is estimated to be greater than 2000 mg/kg but less than 5000 mg/kg.

Visualizations

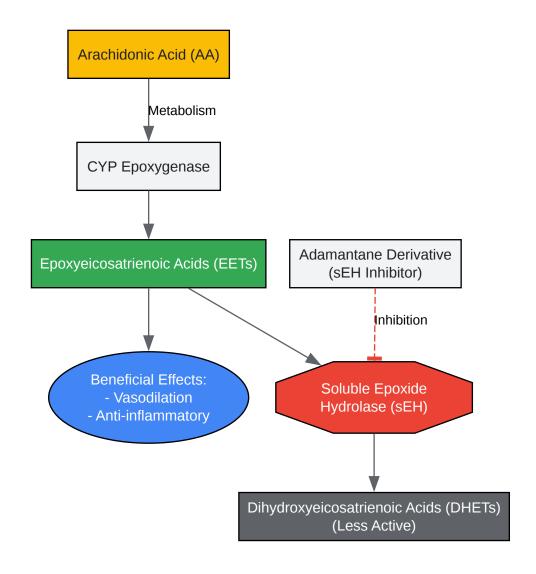




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Caption: General workflow for in vivo evaluation of an adamantane derivative.





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Caption: Potential signaling pathway for an adamantane-based sEH inhibitor.

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